molecular formula C16H25NO B5685730 1-(4-methoxy-2,3-dimethylbenzyl)azepane

1-(4-methoxy-2,3-dimethylbenzyl)azepane

Cat. No.: B5685730
M. Wt: 247.38 g/mol
InChI Key: XRJDYIVGHNOQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2,3-dimethylbenzyl)azepane is a seven-membered azepane ring substituted with a benzyl group bearing methoxy and dimethyl substituents at the 4-, 2-, and 3-positions of the aromatic ring, respectively.

Properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDYIVGHNOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The methoxy group in the target compound increases electron density compared to halogenated (e.g., bromine in ) or trifluoromethyl derivatives (), which may enhance solubility and π-π stacking interactions.
  • Ring Systems : Diazepane derivatives () contain an additional nitrogen atom, enabling distinct hydrogen-bonding interactions compared to azepane-based compounds.

Spectral and Analytical Data

  • 1H NMR Comparison :
    • 1-(2-Methylbenzyl)azepane : Aromatic protons at δ 7.33–7.12 ppm; methyl singlet at δ 2.37.
    • Target Compound : Expected upfield shifts for aromatic protons due to electron-donating methoxy group; methyl groups at δ ~2.1–2.3 ppm.
  • 13C NMR : The target’s quaternary carbons (e.g., methoxy-linked C4) would resonate near δ 55–60 ppm, similar to 1-(2-methylbenzyl)azepane (δ 60.7 ppm for CH₂-N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.